molecular formula C6H2FN3O2 B8791924 3-Fluoro-5-nitropicolinonitrile

3-Fluoro-5-nitropicolinonitrile

Cat. No. B8791924
M. Wt: 167.10 g/mol
InChI Key: MRUJDELTTXSGIU-UHFFFAOYSA-N
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Patent
US07141578B2

Procedure details

2-Cyano-3-fluoro-5-nitropyridine (0.12g, 0.72 mmol) and iron powder (0.21g, 3.6 mmol, 325 Mesh) were reacted in 1:1 EtOAc/AcOH (10 mL) utilizing the procedure described in example 762D. Trituration of the crude product with ether gave compound 771D (0.093g, 94%) as a pale yellow solid. HPLC: 99% at 1.27 min(YMC S5 ODS column) eluting with 10–90% aqueous methanol containing 0.2% phosphoric acid over a 4 min gradient monitoring at 220 mm. MS (ES): m/z 138.02 [M+H]+.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.12 g
Type
reactant
Reaction Step Two
Name
EtOAc AcOH
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.21 g
Type
catalyst
Reaction Step Two
Yield
94%

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[C:8]([F:9])=[CH:7][C:6]([N+:10]([O-])=O)=[CH:5][N:4]=1)#[N:2].CCOC(C)=O.CC(O)=O>[Fe].CCOCC>[NH2:10][C:6]1[CH:7]=[C:8]([F:9])[C:3]([C:1]#[N:2])=[N:4][CH:5]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
0.12 g
Type
reactant
Smiles
C(#N)C1=NC=C(C=C1F)[N+](=O)[O-]
Name
EtOAc AcOH
Quantity
10 mL
Type
reactant
Smiles
CCOC(=O)C.CC(=O)O
Name
Quantity
0.21 g
Type
catalyst
Smiles
[Fe]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
NC=1C=C(C(=NC1)C#N)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.093 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.